molecular formula C25H19ClFN3O2S B2435243 [5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-91-4

[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2435243
CAS No.: 892414-91-4
M. Wt: 479.95
InChI Key: HTMMHEVZHGGPEJ-UHFFFAOYSA-N
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Description

[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound with a unique structure that includes multiple aromatic rings, a sulfur atom, and a triazatricyclic core

Properties

IUPAC Name

[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-3-2-4-18(26)9-16)30-25(21)33-13-15-5-7-19(27)8-6-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMHEVZHGGPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. The initial steps often include the formation of the triazatricyclic core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. The final step usually includes the addition of the methanol group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of high-throughput screening methods can also optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Dihydro Derivatives: Formed through reduction.

    Functionalized Aromatic Compounds: Formed through substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and aromatic rings.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple aromatic rings and functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol stands out due to its triazatricyclic core and the presence of both chlorophenyl and fluorophenyl groups

Biological Activity

The compound [5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol represents a complex structure with potential biological activities. Its intricate design suggests it may exhibit diverse pharmacological properties, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure

The molecular formula of the compound is C25H22ClF2N5SC_{25}H_{22}ClF_2N_5S. The structure includes multiple functional groups that may contribute to its biological activity:

  • Chlorophenyl and Fluorophenyl Groups : These aromatic systems are known to enhance lipophilicity and potentially improve receptor binding.
  • Methylsulfanyl Group : This moiety may play a role in modulating enzyme interactions.
  • Triazatricyclo Structure : The triazine ring can be pivotal in biological interactions due to its nitrogen content.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazine rings have shown efficacy in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Compounds like this one can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : The presence of chlorophenyl groups has been associated with the activation of apoptotic pathways in malignant cells.
StudyFindings
Alanazi et al. (2020)Demonstrated that triazine derivatives inhibit cell proliferation in breast cancer cell lines through apoptosis induction.
Hegazy et al. (2019)Found that similar compounds can disrupt microtubule formation, leading to mitotic arrest in cancer cells.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Inhibition of NF-kB Pathway : Compounds with similar structures have been shown to downregulate the NF-kB signaling pathway, reducing inflammation.
  • Reduction of Oxidative Stress : The antioxidant properties of the methylsulfanyl group contribute to lowering oxidative stress markers.
StudyFindings
Kariuki et al. (2020)Showed that triazine derivatives significantly reduce inflammation in animal models by decreasing cytokine levels.
Abdel-Wahab et al. (2020)Reported a reduction in edema and pain response in inflammatory models treated with related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The chlorophenyl and fluorophenyl groups enhance binding affinity to specific receptors involved in cancer progression and inflammation.
  • Enzyme Modulation : The methylsulfanyl group may interact with various enzymes responsible for metabolic pathways associated with cancer and inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving triazine derivatives demonstrated significant tumor size reduction in patients with advanced breast cancer after 12 weeks of treatment.
  • Case Study 2 : An observational study noted improved quality of life metrics among patients receiving treatment with compounds structurally related to this compound for chronic inflammatory diseases.

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